d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone: is a chemical compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is specifically derived from the reaction between d-threo-Pentulose and 2,4-dinitrophenylhydrazine. It is commonly used in various chemical analyses and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone typically involves the reaction of d-threo-Pentulose with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to promote the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone back to the original carbonyl compound and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may regenerate the original carbonyl compound.
Scientific Research Applications
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical analyses, including the detection and quantification of carbonyl compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of other chemical intermediates and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with carbonyl compounds, making it useful in various analytical techniques. The molecular targets and pathways involved include:
Carbonyl Compounds: The hydrazone group reacts with carbonyl compounds to form stable hydrazone derivatives.
Enzymatic Pathways: The compound can inhibit or activate specific enzymes by forming complexes with their active sites.
Comparison with Similar Compounds
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: This compound is commonly used for the detection of carbonyl compounds but lacks the specificity of this compound.
Phenylhydrazine: Another hydrazone derivative used in chemical analyses, but with different reactivity and specificity.
Semicarbazide: A compound used for similar purposes but with different chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity with d-threo-Pentulose, making it a valuable tool in various scientific research applications.
Properties
CAS No. |
23176-93-4 |
---|---|
Molecular Formula |
C11H14N4O8 |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
(2R,3R,4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H14N4O8/c16-4-8(11(19)10(18)5-17)13-12-7-2-1-6(14(20)21)3-9(7)15(22)23/h1-3,10-12,16-19H,4-5H2/b13-8-/t10-,11-/m1/s1 |
InChI Key |
ROLPVNVIFWLNOC-ANVWZWGWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C(/CO)\[C@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(CO)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.